molecular formula C14H17N3O2 B444675 3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile CAS No. 524926-44-1

3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile

Cat. No. B444675
CAS RN: 524926-44-1
M. Wt: 259.3g/mol
InChI Key: YVDKFZIMWQRWNU-UHFFFAOYSA-N
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Description

“3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile” is a chemical compound with the CAS Number: 40255-50-3. It has a molecular weight of 249.36 . The IUPAC name for this compound is 3-[4-(4-methoxyphenyl)-1-piperazinyl]propylamine .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 249.36 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results .

Scientific Research Applications

Anti-Mycobacterial Activity

Piperazine derivatives, including structures similar to 3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile, have been extensively studied for their anti-mycobacterial properties. These compounds have shown significant activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structural presence of the piperazine moiety contributes to the compounds' efficacy, serving as a crucial pharmacophore in medicinal chemistry for tuberculosis treatment. Researchers highlight the structure-activity relationship (SAR) of piperazine-based anti-TB molecules, emphasizing the design strategies for developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Broad Therapeutic Applications

The therapeutic potential of piperazine derivatives spans various domains beyond anti-mycobacterial activity. These compounds are recognized for their versatility in drug development, with applications in antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardioprotective, anti-inflammatory, and imaging agent therapies. Modifications to the piperazine nucleus significantly influence the medicinal potential, allowing for a wide range of therapeutic uses. This versatility underscores the scaffold's importance in the rational design of drugs, suggesting that targeted substitutions on the piperazine ring can dramatically impact pharmacokinetics and pharmacodynamics, providing insights for future drug discovery endeavors (Rathi et al., 2016).

DNA Binding and Fluorescent Staining

One notable application of piperazine derivatives is in the field of molecular biology, where compounds like Hoechst 33258, which shares structural similarities with the subject compound, bind to the minor groove of double-stranded B-DNA. This binding specificity is utilized in fluorescent DNA staining, facilitating the analysis of nuclear DNA content and chromosome structure in various biological studies. The ability to bind selectively to AT-rich sequences makes these derivatives valuable tools for research, illustrating the potential of piperazine-based compounds in bioanalytical applications (Issar & Kakkar, 2013).

Mechanism of Action

The mechanism of action of “3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile” is not explicitly mentioned in the search results. It’s worth noting that piperazine derivatives can exhibit a wide range of biological activity .

Safety and Hazards

The compound is labeled as an irritant according to the safety information provided . For more detailed safety and hazard information, refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

The compound belongs to the class of piperazines, which are important in new drug discovery due to their many pharmacological properties . Future research could focus on exploring the biological activity of this compound and its potential applications in medicinal chemistry.

properties

IUPAC Name

3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-19-13-4-2-12(3-5-13)16-8-10-17(11-9-16)14(18)6-7-15/h2-5H,6,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDKFZIMWQRWNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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